molecular formula C14H17F2NO2 B13116068 Methyl1-benzyl-4,4-difluoropiperidine-3-carboxylate

Methyl1-benzyl-4,4-difluoropiperidine-3-carboxylate

Cat. No.: B13116068
M. Wt: 269.29 g/mol
InChI Key: FOAFIIHXSSMTKB-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate is a chemical compound with the molecular formula C14H17F2NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both benzyl and difluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) are employed to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The benzyl group provides additional binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzyl and difluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-19-13(18)12-10-17(8-7-14(12,15)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAFIIHXSSMTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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